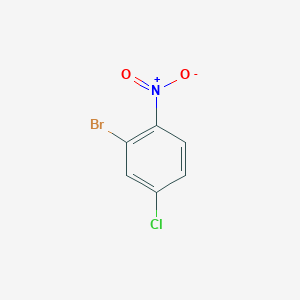
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Synthesis
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is utilized in asymmetric synthesis processes. For instance, Monclus, Masson, and Luxen (1995) detailed the asymmetric synthesis of fluorinated l-tyrosine derivatives, highlighting the use of compounds like this compound in the synthesis of benzyl bromides and alkylation of glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).
Safety Evaluation in Food Contact Materials
This compound has also been assessed for safety in applications related to food contact materials. A scientific opinion by EFSA (2011) evaluated the safety of related substances, emphasizing the importance of such evaluations for consumer safety in food packaging applications (EFSA, 2011).
Enhancing Chemical Stability and Liposolubility
Chen et al. (2016) synthesized a derivative of this compound to improve its chemical stability and liposolubility. This highlights the adaptability of the compound for various chemical modifications to enhance its properties (Chen et al., 2016).
Application in Polymerization and Material Science
Trejo-Machin et al. (2017) explored the use of this compound, also known as phloretic acid, as a renewable building block for polymerization, demonstrating its potential in creating bio-based materials with diverse applications in material science (Trejo-Machin et al., 2017).
In Computational Peptidology
In the field of computational peptidology, Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized this compound for the study of antifungal tripeptides, demonstrating its relevance in computational chemistry and drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Pharmaceutical Derivatives
The compound's derivatives have been synthesized for pharmaceutical purposes. For instance, Subudhi and Sahoo (2011) synthesized novel derivatives and evaluated their antioxidant and anti-inflammatory activities (Subudhi & Sahoo, 2011).
Inhibition of Tyrosine Kinases
Buchanan et al. (2005) isolated derivatives from the Australian rainforest tree Polyscias murrayi, demonstrating the potential of this compound in inhibiting Itk, a T-cell target (Buchanan et al., 2005).
Application in Anti-Aging Compositions
Wawrzyniak, Celewicz, and Barciszewski (2016) discussed the use of a derivative of this compound in anti-aging skin care compositions, emphasizing its biological properties beneficial for skin health (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Biocatalytic Approaches in Synthesis
Deussen et al. (2003) developed a biocatalytic approach for the production of a derivative of this acid, showcasing its importance in large-scale pharmaceutical synthesis (Deussen et al., 2003).
Safety and Hazards
“(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s worth noting that this compound is a derivative of l-tyrosine , an amino acid that plays a crucial role in protein synthesis and signal transduction processes .
Mode of Action
Derivatives of this compound have shown promising anticancer and antioxidant activities . They were able to reduce cell viability and suppress cell migration in vitro
Biochemical Pathways
As a derivative of l-tyrosine , it may potentially influence the pathways involving tyrosine, such as protein synthesis and signal transduction .
Result of Action
The (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid and its derivatives have shown promising anticancer and antioxidant activities . They were able to reduce cell viability and suppress cell migration in vitro . Furthermore, they demonstrated substantial activity against Candida auris, a drug-resistant fungal species .
Propriétés
IUPAC Name |
(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432803 | |
| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23508-35-2 | |
| Record name | Latifolicinin C acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23508-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATIFOLICININ C ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)










